![molecular formula C28H31NO8 B3037025 Erythro-canabisine H CAS No. 403647-08-5](/img/structure/B3037025.png)
Erythro-canabisine H
Overview
Description
Erythro-canabisine H is a tetrahydroisoquinoline alkaloid. It is one of the new lignanamides, along with grossamide K, that were isolated and structurally characterized from the bark of kenaf (Hibiscus cannabinus) .
Synthesis Analysis
This compound was isolated from the acetone extract of the bark of Hibiscus cannabinus . The structures of the new lignanamides were established by spectroscopic methods including 2D NMR techniques .Molecular Structure Analysis
The molecular formula of this compound is C28H31NO8. The structure was established by spectroscopic methods including 2D NMR techniques .Scientific Research Applications
Identification and Characterization
- Lignanamides Discovery : A study identified Erythro-canabisine H as a new acyclic phenylpropane lignanamide from the bark of Hibiscus cannabinus. This discovery was significant for understanding the phytochemical composition of this plant and its potential applications in various scientific fields (Seca et al., 2001).
Chemical Synthesis Approaches
- Synthesis of Related Compounds : Research into the regioselective oxidation for the synthesis of natural compounds, such as Canabisin D, provides insights into methodologies that might be applicable for synthesizing related compounds, including this compound. These methods are crucial for creating compounds in quantities sufficient for research and potential therapeutic applications (Li et al., 2015).
Broader Research Implications
- While specific studies directly addressing the applications of this compound are limited, research in related areas, such as erythropoiesis and the role of erythrocytes in drug delivery systems, can indirectly inform potential applications of this compound. For instance, understanding erythropoiesis and the properties of erythrocytes could be relevant if this compound has implications in blood-related disorders or treatments (Ingram, 1972), (Hamidi & Tajerzadeh, 2003).
Mechanism of Action
Target of Action
Erythro-canabisine H, also known as Cannabisin H, is a lignanamide
Mode of Action
The exact mode of action of this compound is currently unknown. Lignanamides are generally known to interact with their targets in a way that modulates the target’s function, leading to various physiological effects .
Biochemical Pathways
This compound is a part of the phenylpropanoids (C6-C3) and lignans biosynthetic pathway . Phenylpropanoids are a large family of plant secondary metabolites derived from phenylalanine and tyrosine. They play key roles in plant growth, development, and defense .
Pharmacokinetics
The pharmacokinetics of drugs can be improved by leveraging many inherent functions of cells .
Result of Action
Lignanamides are generally known to have various physiological effects, depending on their specific targets and the nature of their interactions .
properties
IUPAC Name |
(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33)/b12-6+/t26-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAFJMNWVUKNOR-MGBVTPAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O[C@@H](CO)[C@H](C3=CC(=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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